3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide
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Overview
Description
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide is an organic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two carboxamide groups at the 2 and 4 positions, and a methyl group at the N2 position.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy group and the carboxamide groups. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution pattern and to achieve high yields. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group or the pyridine ring, using common reagents such as halogens or nucleophiles.
Hydrolysis: The carboxamide groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxamide: This compound has additional methyl groups at the N2 and N4 positions, which may affect its reactivity and interactions.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a different substitution pattern on the pyridine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N-methylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)8-9(17-6-2-3-6)7(10(12)15)4-5-14-8/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
OIDNGJMYTHARPM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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